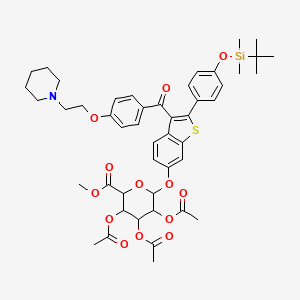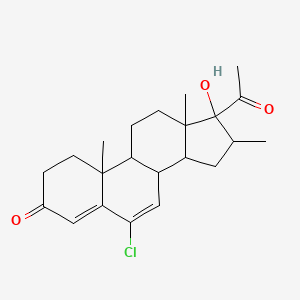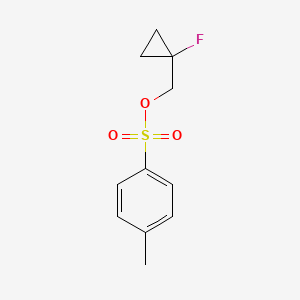![molecular formula C27H41N5O2 B12290838 tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)
tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-(1S)-3-[3-(3-(isopropil-d6)-5-metil-4H-1,2,4-triazol-4-il)-exo-8-azabiciclo[321]oct-8-il]-1-fenil-1-propanamina es un complejo compuesto orgánico que presenta un anillo de triazol, una estructura bicíclica y un grupo fenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Boc-(1S)-3-[3-(3-(isopropil-d6)-5-metil-4H-1,2,4-triazol-4-il)-exo-8-azabiciclo[3.2.1]oct-8-il]-1-fenil-1-propanamina generalmente involucra múltiples pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una reacción de cicloadición entre una azida y un alquino.
Formación de la estructura bicíclica: La estructura exo-8-azabiciclo[3.2.1]octano a menudo se forma a través de una reacción de Diels-Alder.
Reacciones de acoplamiento: Las estructuras de triazol y bicíclica luego se acoplan con el grupo fenilo y la cadena de propanamina.
Protección Boc: El paso final involucra la protección del grupo amina con un grupo tert-butoxicarbonilo (Boc).
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Boc-(1S)-3-[3-(3-(isopropil-d6)-5-metil-4H-1,2,4-triazol-4-il)-exo-8-azabiciclo[3.2.1]oct-8-il]-1-fenil-1-propanamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden usar para modificar el anillo de triazol o la estructura bicíclica.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo fenilo o en el anillo de triazol.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Reactivos de sustitución: Halogenos, nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina.
Aplicaciones Científicas De Investigación
N-Boc-(1S)-3-[3-(3-(isopropil-d6)-5-metil-4H-1,2,4-triazol-4-il)-exo-8-azabiciclo[32
Química: Usado como bloque de construcción para moléculas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas.
Medicina: Posible uso como candidato a fármaco o herramienta farmacológica.
Industria: Posibles aplicaciones en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-Boc-(1S)-3-[3-(3-(isopropil-d6)-5-metil-4H-1,2,4-triazol-4-il)-exo-8-azabiciclo[3.2.1]oct-8-il]-1-fenil-1-propanamina dependería de su objetivo biológico específico. Generalmente, podría interactuar con enzimas, receptores u otras proteínas, modulando su actividad a través de interacciones de unión.
Comparación Con Compuestos Similares
Compuestos similares
- N-Boc-(1S)-3-[3-(3-metil-5-fenil-4H-1,2,4-triazol-4-il)-exo-8-azabiciclo[3.2.1]oct-8-il]-1-fenil-1-propanamina
- N-Boc-(1S)-3-[3-(3-etil-5-metil-4H-1,2,4-triazol-4-il)-exo-8-azabiciclo[3.2.1]oct-8-il]-1-fenil-1-propanamina
Singularidad
La singularidad de N-Boc-(1S)-3-[3-(3-(isopropil-d6)-5-metil-4H-1,2,4-triazol-4-il)-exo-8-azabiciclo[3.2.1]oct-8-il]-1-fenil-1-propanamina radica en su patrón de sustitución específico y etiquetado isotópico, que puede proporcionar propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C27H41N5O2 |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate |
InChI |
InChI=1S/C27H41N5O2/c1-18(2)25-30-29-19(3)32(25)23-16-21-12-13-22(17-23)31(21)15-14-24(20-10-8-7-9-11-20)28-26(33)34-27(4,5)6/h7-11,18,21-24H,12-17H2,1-6H3,(H,28,33) |
Clave InChI |
RFEKTEIXVDWMKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OC(C)(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
![threo-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-D-leucine Methyl Ester](/img/structure/B12290758.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)
![3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290773.png)

![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![N-methyl-4-nitro-N-[2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B12290793.png)
![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)



